molecular formula C3H5BrF2O B1381521 3-Bromo-2,2-difluoropropan-1-ol CAS No. 1378745-38-0

3-Bromo-2,2-difluoropropan-1-ol

Cat. No. B1381521
CAS RN: 1378745-38-0
M. Wt: 174.97 g/mol
InChI Key: JCDHRVTXINIMAY-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoropropan-1-ol is a chemical compound with the molecular formula C3H5BrF2O . It has a molecular weight of 174.97 . The compound is in liquid form .

Scientific Research Applications

Synthesis of CF2-Containing Molecules : The reactivity of 3-Bromo-2,2-difluoropropan-1-ol has been exploited to access CF2-containing molecules. For instance, the reaction of 2,2,3,3-tetrafluorooxetane with organolithium reagents yields 1,1,3-trisubstituted 2,2-difluoropropan-1-ols, while its reaction with Grignard reagents leads to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols. Such transformations underscore the compound's utility in introducing fluorine atoms into organic frameworks, which is highly desirable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Yamada et al., 2011).

Advancements in Organic Synthesis : The compound has been used in indium-mediated reactions with aldehydes to afford 1-substituted-2,2-difluorobut-3-en-1-ols, highlighting its role in creating complex fluorinated structures. Moreover, it's involved in palladium-catalyzed gem-difluoroallylation of organoborons, demonstrating high efficiency and selectivity. This process is crucial for drug discovery and development, offering a straightforward route to synthesize fluorinated analogs of biologically active compounds (Kirihara et al., 2000); (Min et al., 2014).

Material Science Applications : In material science, 3-Bromo-2,2-difluoropropan-1-ol aids in the synthesis of novel compounds like ortho-CF2Br-substituted biaryls through Diels–Alder reactions. This highlights its importance in constructing advanced materials with potential applications in electronic devices and photovoltaic cells (Muzalevskiy et al., 2009).

Development of Fluorinated Pharmaceuticals : The compound's utility extends to the pharmaceutical industry, where its derivatives facilitate the synthesis of difluoromethyl-substituted 2,3-dihydrobenzoheteroles, showcasing the potential for developing novel therapeutic agents with improved pharmacokinetic properties (Fujita et al., 2014).

properties

IUPAC Name

3-bromo-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2O/c4-1-3(5,6)2-7/h7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHRVTXINIMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-difluoropropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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